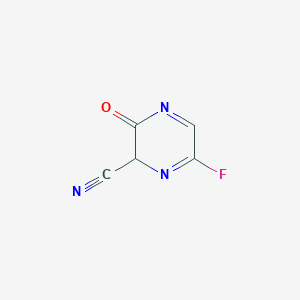
6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2FN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a fluorine atom, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,6-difluoro-2-pyrazinecarbonitrile with benzyl alcohol, followed by debenzylation . Another method includes the reaction of 3,6-difluoro-2-pyrazinecarbonitrile with water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile, while reduction may produce 6-fluoro-3-hydroxy-2H-pyrazine-2-carbonitrile .
Scientific Research Applications
6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile: A closely related compound with a hydroxyl group instead of a ketone group.
3,6-Difluoro-2-pyrazinecarbonitrile: A precursor in the synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile.
6-Fluoro-3-hydroxy-2-pyrazinecarboxamide: Another derivative with potential pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorine atom, in particular, can significantly influence its chemical properties and interactions with biological targets .
Properties
Molecular Formula |
C5H2FN3O |
|---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2-3H |
InChI Key |
FMYFHJXAPVLFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)
![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)
![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)
![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)



![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)
![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)

